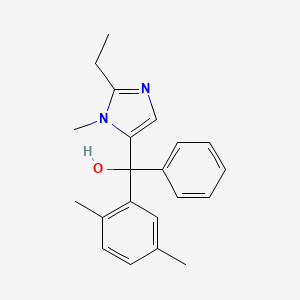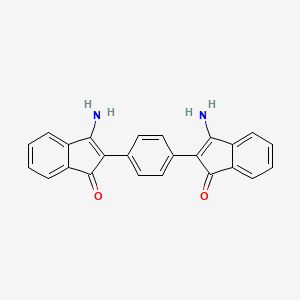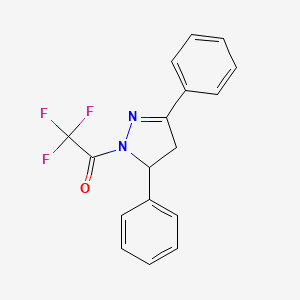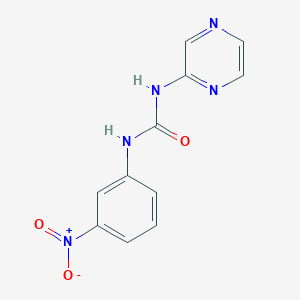![molecular formula C17H18Cl2N2O4S B5140026 N-[5-(aminosulfonyl)-2-methylphenyl]-4-(2,4-dichlorophenoxy)butanamide](/img/structure/B5140026.png)
N-[5-(aminosulfonyl)-2-methylphenyl]-4-(2,4-dichlorophenoxy)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(aminosulfonyl)-2-methylphenyl]-4-(2,4-dichlorophenoxy)butanamide, also known as torasemide, is a loop diuretic drug that is used to treat hypertension and edema. It is a potent diuretic that works by inhibiting the reabsorption of sodium and chloride ions in the kidneys.
Mechanism of Action
Torasemide works by inhibiting the reabsorption of sodium and chloride ions in the ascending limb of the loop of Henle in the kidneys. This leads to an increase in the excretion of water and electrolytes, resulting in diuresis and a decrease in blood pressure. Torasemide also has vasodilatory effects, which further contribute to its antihypertensive properties.
Biochemical and Physiological Effects
Torasemide has been shown to have a number of biochemical and physiological effects. It increases the excretion of sodium, chloride, and water, leading to a decrease in blood volume and blood pressure. It also increases the excretion of potassium, which can lead to hypokalemia if not monitored closely. Torasemide has been shown to have anti-inflammatory and antioxidant effects, which may contribute to its therapeutic effects in various diseases.
Advantages and Limitations for Lab Experiments
One advantage of N-[5-(aminosulfonyl)-2-methylphenyl]-4-(2,4-dichlorophenoxy)butanamide in lab experiments is its potency as a diuretic. This allows researchers to quickly and effectively manipulate water and electrolyte balance in animal models. However, N-[5-(aminosulfonyl)-2-methylphenyl]-4-(2,4-dichlorophenoxy)butanamide can also have unintended effects on other physiological systems, such as potassium and acid-base balance, which must be carefully monitored. In addition, N-[5-(aminosulfonyl)-2-methylphenyl]-4-(2,4-dichlorophenoxy)butanamide can be expensive and difficult to obtain in large quantities, which may limit its use in some experiments.
Future Directions
There are a number of potential future directions for research on N-[5-(aminosulfonyl)-2-methylphenyl]-4-(2,4-dichlorophenoxy)butanamide. One area of interest is its potential use in the treatment of heart failure and chronic kidney disease. Another area of interest is its anti-inflammatory and antioxidant properties, which may have implications for the treatment of various diseases. Further research is also needed to better understand the potential side effects of N-[5-(aminosulfonyl)-2-methylphenyl]-4-(2,4-dichlorophenoxy)butanamide, particularly with regard to electrolyte and acid-base balance. Finally, new synthesis methods for N-[5-(aminosulfonyl)-2-methylphenyl]-4-(2,4-dichlorophenoxy)butanamide may be developed to improve its availability and reduce its cost.
Synthesis Methods
Torasemide is synthesized from 4-(2,4-dichlorophenoxy)butyric acid and 5-aminosulfonyl-2-methylphenol. The reaction involves the condensation of the two compounds in the presence of a base such as sodium hydroxide. The resulting product is then purified through recrystallization to obtain N-[5-(aminosulfonyl)-2-methylphenyl]-4-(2,4-dichlorophenoxy)butanamide in its pure form.
Scientific Research Applications
Torasemide has been extensively studied for its therapeutic effects on hypertension and edema. It has also been investigated for its potential use in the treatment of heart failure, chronic kidney disease, and liver cirrhosis. In addition, N-[5-(aminosulfonyl)-2-methylphenyl]-4-(2,4-dichlorophenoxy)butanamide has been shown to have anti-inflammatory and antioxidant properties, which may have implications for the treatment of various diseases.
properties
IUPAC Name |
4-(2,4-dichlorophenoxy)-N-(2-methyl-5-sulfamoylphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2N2O4S/c1-11-4-6-13(26(20,23)24)10-15(11)21-17(22)3-2-8-25-16-7-5-12(18)9-14(16)19/h4-7,9-10H,2-3,8H2,1H3,(H,21,22)(H2,20,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCYDGZBQCCHMJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N)NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,4-dichlorophenoxy)-N-(2-methyl-5-sulfamoylphenyl)butanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

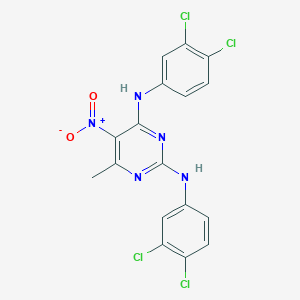
![N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-2-methoxy-3-methylbenzamide](/img/structure/B5139948.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-2-methyl-3-nitrobenzamide](/img/structure/B5139955.png)
![2-chloro-N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-5-nitrobenzamide](/img/structure/B5139969.png)
![N-(4-methoxyphenyl)-N'-{2-[4-(methylsulfonyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B5139977.png)
![N-[2-(4-chlorophenyl)-1-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)vinyl]-4-methylbenzamide](/img/structure/B5139984.png)

![4-[(2',4'-dimethyl-4,5'-bi-1,3-thiazol-2-yl)amino]phenol dihydrobromide](/img/structure/B5139997.png)
![2-fluoro-N-{2-[4-methyl-5-({2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B5140006.png)
![1-[4-(trifluoromethyl)benzyl]-4-piperidinecarboxamide](/img/structure/B5140017.png)
